3'-(Trifluoromethyl)acetophenone oxime

Vue d'ensemble

Description

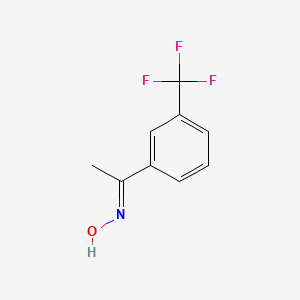

3’-(Trifluoromethyl)acetophenone oxime is an organic compound with the molecular formula C9H8F3NO. It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a trifluoromethyl group is attached to the meta position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Trifluoromethyl)acetophenone oxime typically involves the following steps:

Formation of Grignard Reagent: Reacting an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex.

Reaction with Ketene: The Grignard complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone.

Industrial Production Methods: The industrial production of 3’-(Trifluoromethyl)acetophenone oxime follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer reaction steps and minimizes the formation of unwanted isomers. The key steps include nitration, hydrogenation, diazotization, and oximation using acetaldoxime, followed by purification through distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-(Trifluoromethyl)acetophenone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted acetophenone derivatives.

Applications De Recherche Scientifique

Synthesis of 3'-(Trifluoromethyl)acetophenone Oxime

The production of TFMAP oxime typically involves several synthetic routes. A notable method includes the reaction of halo benzotrifluoride with magnesium metal to form a Grignard reagent, which is then reacted with ketene to yield trifluoromethyl acetophenone. Finally, hydroxylamine is used to convert this intermediate into TFMAP oxime . The synthesis pathway can be summarized as follows:

| Step | Reaction Description |

|---|---|

| 1 | Halogenation of benzotrifluoride |

| 2 | Formation of Grignard reagent |

| 3 | Reaction with ketene |

| 4 | Oximation with hydroxylamine |

This method not only offers high purity (over 99.5%) but also minimizes environmental impact compared to traditional methods that generate significant waste products .

Pharmaceutical Applications

TFMAP oxime serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs targeting a range of diseases due to their biological activity. For instance:

- Antimicrobial Agents : TFMAP oxime is involved in synthesizing compounds with antifungal properties, particularly in developing agents effective against powdery mildew and other fungal infections .

- Anti-cancer Drugs : Some derivatives have shown potential in cancer therapy, highlighting the importance of TFMAP oxime in medicinal chemistry .

Agrochemical Applications

One of the most significant applications of TFMAP oxime is in agrochemicals. It is a precursor for the synthesis of trifloxystrobin, a widely used fungicide that provides effective control over various plant diseases while being environmentally safer than many alternatives . The benefits include:

- Low Toxicity : Trifloxystrobin exhibits low toxicity to mammals and non-target organisms such as bees and fish, making it a preferred choice in integrated pest management strategies.

- Broad Spectrum Activity : Effective against a wide range of pathogens including rusts and scabs on crops like apples .

Material Science Applications

In material science, TFMAP oxime has been explored for its potential use in developing functional materials due to its unique chemical properties. Its trifluoromethyl group enhances the stability and performance of polymers and coatings . Applications include:

- Fluorinated Polymers : Used in creating high-performance materials that require chemical resistance and durability.

- Dyes and Pigments : As an intermediate in synthesizing various dyes, it contributes to the development of vibrant and stable colorants for industrial applications .

Case Study 1: Bioreduction

A study investigated the bioreduction of TFMAP oxime using microbial systems, showcasing its potential for green chemistry applications. The results indicated that specific strains could effectively convert TFMAP oxime into more biologically active compounds, paving the way for sustainable synthesis methods.

Case Study 2: Environmental Impact

Research highlighted the environmental advantages of using TFMAP oxime over traditional reagents in agrochemical formulations. The reduced effluent generation during its synthesis process aligns with modern sustainability goals in chemical manufacturing .

Mécanisme D'action

The mechanism of action of 3’-(Trifluoromethyl)acetophenone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can modulate enzyme activities and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

3’-(Trifluoromethyl)acetophenone: Lacks the oxime group but has similar trifluoromethyl substitution.

4’-(Trifluoromethyl)acetophenone oxime: The trifluoromethyl group is at the para position instead of the meta position.

2’-(Trifluoromethyl)acetophenone oxime: The trifluoromethyl group is at the ortho position.

Uniqueness: 3’-(Trifluoromethyl)acetophenone oxime is unique due to the specific positioning of the trifluoromethyl group at the meta position, which influences its chemical reactivity and biological activity. The presence of the oxime group further enhances its versatility in various chemical reactions and applications .

Activité Biologique

3'-(Trifluoromethyl)acetophenone oxime is an organic compound with the molecular formula . It is characterized by the presence of a trifluoromethyl group at the meta position of the benzene ring and an oxime functional group attached to the carbonyl carbon. This compound has garnered attention for its potential biological activities, including antimicrobial and antifungal properties, as well as its applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Studies have reported effective inhibition against common fungal pathogens, suggesting its potential as a therapeutic agent in treating fungal infections.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The oxime group can form stable complexes with metal ions, which may influence various biochemical processes. Additionally, the trifluoromethyl group enhances lipophilicity, allowing better interaction with lipid membranes and proteins, potentially modulating enzyme activities and cellular signaling pathways.

Case Study 1: Efficacy Against Bacterial Infections

In a controlled laboratory study, the efficacy of this compound was evaluated against a panel of bacterial pathogens. The results indicated that the compound effectively inhibited bacterial growth at concentrations significantly lower than those required for traditional antibiotics. This suggests a promising role in antibiotic development.

Case Study 2: Antifungal Application in Agriculture

A field study investigated the use of this compound as a fungicide in agricultural settings. The results demonstrated substantial reductions in fungal disease incidence in treated crops compared to untreated controls, highlighting its potential utility in crop protection.

Propriétés

IUPAC Name |

(NE)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGVWMIRCZEUBB-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99705-50-7 | |

| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.